molecular formula C18H15BrN2O3 B11213397 N-(2-bromo-4-methylphenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-(2-bromo-4-methylphenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B11213397
M. Wt: 387.2 g/mol
InChI Key: UHNKXOAQUWGDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromo-4-methylphenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core. Key structural features include:

  • A 1-methyl substituent contributing to steric and electronic modulation.
  • A 2-bromo-4-methylphenyl carboxamide group at position 3, introducing halogen-mediated interactions and lipophilic character.

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C18H15BrN2O3/c1-10-7-8-13(12(19)9-10)20-17(23)15-16(22)11-5-3-4-6-14(11)21(2)18(15)24/h3-9,22H,1-2H3,(H,20,23)

InChI Key

UHNKXOAQUWGDBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the bromo-substituted phenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require controlled temperatures and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions may produce various halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential as a lead compound for developing new drugs, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold is widely explored in medicinal chemistry. Below is a detailed comparison with structurally related analogs:

Structural Modifications and Physicochemical Properties

Compound Name / ID (Evidence) Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound - 2-Hydroxy
- 1-Methyl
- N-(2-Bromo-4-methylphenyl)
~388.2 (estimated) N/A Bromine enhances halogen bonding; hydroxy improves solubility.
6-Acetyl-1-(4-bromobenzyl)-N-[2-(2-hydroxyethoxy)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide (4g, ) - 6-Acetyl
- 1-(4-Bromobenzyl)
- N-[2-(2-hydroxyethoxy)ethyl]
~527.3 (estimated) N/A Increased hydrophilicity from ethoxyethyl group; bromobenzyl enhances lipophilicity .
N-(4-Amino-2-methylphenethyl)-N-methyl-4-oxo-1,4-dihydroquinoline-2-carboxamide (Compound 9, ) - 2-Carboxamide
- 4-Amino-2-methylphenethyl
- N-Methyl
336.2 127–128 Amino group enables protonation at physiological pH; lower molecular weight .
N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52, ) - 6-Chloro
- 1-Pentyl
- N3-Adamantyl
~499.1 (estimated) N/A Bulky adamantyl and pentyl groups increase lipophilicity; chloro enhances electrophilicity .
N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide () - 2,4-Di-tert-butyl
- 5-Hydroxyphenyl
~437.5 (estimated) N/A tert-Butyl groups dominate steric effects; hydroxy balances solubility .

Key Research Findings

  • Substituent Impact on Melting Points: reports a melting point of 127–128°C for a quinoline-2-carboxamide derivative, likely influenced by its crystalline packing and hydrogen-bonding network. The target compound’s melting point may vary due to bromine’s bulk .
  • Halogen Effects: Bromine in the target compound and 4g () may facilitate halogen bonding with biological targets, a feature absent in non-halogenated analogs like those in .
  • Amino vs. Nitro Groups: ’s nitro-to-amine reduction (compounds 8→9) demonstrates how electronic properties modulate reactivity and bioactivity.

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

The synthesis can be optimized by controlling reaction parameters such as solvent choice, catalyst loading, and hydrogenation conditions. For example, using 5% Pd/C under hydrogen gas in methanol at room temperature has been shown to achieve yields >97% in analogous quinoline carboxamide syntheses . Reflux conditions with polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency for bromophenyl or methyl group incorporation . Purity can be monitored via TLC and HPLC, with column chromatography as a standard purification step .

Q. What analytical techniques are most effective for characterizing structural integrity?

Key methods include:

  • 1H-NMR spectroscopy (e.g., DMSO-d6 or CDCl3 solvents) to confirm substituent positions and hydrogen bonding (e.g., NH peaks at δ 12.08 ppm) .
  • Mass spectrometry (MS) for molecular weight verification (e.g., [M+H]+ peaks) .
  • Melting point analysis to assess crystallinity and purity (e.g., mp: 127–128°C) .
  • IR spectroscopy to detect functional groups like hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) .

Advanced Research Questions

Q. How do substituent variations on the quinoline core affect biological activity?

Structural analogs demonstrate that substituents critically modulate activity:

  • Bromophenyl vs. chlorophenyl : Bromine’s larger atomic radius may enhance hydrophobic interactions in target binding .
  • Methyl vs. ethyl groups : Methyl groups reduce steric hindrance, potentially improving solubility and bioavailability .
  • Hydroxy vs. methoxy groups : Hydroxy groups enable hydrogen bonding with biological targets (e.g., enzyme active sites) .
Analog CompoundKey SubstituentObserved Activity
N-(4-chlorophenyl) derivativeChlorophenylEnhanced antibacterial activity vs. S. aureus
N-(4-fluorophenyl) derivativeFluorophenylImproved pharmacokinetics due to fluorine’s electronegativity

Q. What strategies resolve contradictions in reported biological activities of quinoline derivatives?

Contradictions often arise from assay variability or structural nuances. Solutions include:

  • Standardized bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., halogen position) to isolate activity drivers .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to clarify discrepancies between in vitro and in vivo results .

Q. What catalytic systems enable bromophenyl modification without degrading the quinoline core?

  • Palladium catalysis : Pd/C or Pd(OAc)₂ facilitates Suzuki-Miyaura cross-coupling to replace bromine with aryl/heteroaryl groups .
  • Copper-mediated Ullman reactions : Effective for introducing amino or alkoxy groups at the bromine site .
  • Photocatalytic C–Br activation : Visible-light catalysts (e.g., Ru(bpy)₃²⁺) enable selective functionalization under mild conditions .

Methodological Considerations

  • Contradiction analysis : When replication issues arise, validate synthetic routes via intermediate characterization (e.g., LC-MS for nitro-to-amine reduction steps) .
  • Scale-up challenges : Transitioning from milligram to gram-scale synthesis may require switching from batch reactors to flow chemistry for improved heat/mass transfer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.